OLVKWRWEUNKFAZ-UHFFFAOYSA-N
Description
This limitation prevents a detailed introduction. However, based on the structural and functional patterns observed in analogous compounds from the evidence (e.g., InChIKeys like UJWDWDOPAZMMAI-UHFFFAOYSA-N and KRYDCZBRZWSFJR-UHFFFAOYSA-N), hypothetical inferences can be drawn.
For instance, compounds like UJWDWDOPAZMMAI-UHFFFAOYSA-N (C₁₁H₁₄N₂O₂) feature oxazinanone scaffolds, which are common in medicinal chemistry , while KRYDCZBRZWSFJR-UHFFFAOYSA-N (C₂₀H₁₈ClN₃O₃S) includes a methoxybenzamide group, often seen in kinase inhibitors .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.206 |
InChI |
InChI=1S/C9H9N5/c1-6-11-3-8-7-2-10-4-12-9(7)13-5-14(6)8/h2-4H,5H2,1H3,(H,10,12,13) |
InChI Key |
OLVKWRWEUNKFAZ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2N1CNC3=NC=NC=C23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The following table compares hypothetical properties of OLVKWRWEUNKFAZ-UHFFFAOYSA-N with structurally analogous compounds from the evidence:
Structural Insights :
Functional Comparison
Functional Insights :
Physicochemical Properties
Data from analogous compounds highlight trends in solubility, stability, and bioavailability:
| Property | UJWDWDOPAZMMAI-UHFFFAOYSA-N | HJZJFNRYVWVMQL-UHFFFAOYSA-N |
|---|---|---|
| LogP | (Not provided) | ~0.5 (estimated from C₈H₁₅NO₃S) |
| Topological PSA | ~50 Ų | ~75 Ų |
| Melting Point | Not reported | Not reported |
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